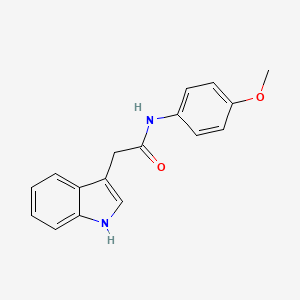![molecular formula C14H21NO3 B5761584 4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
4-[2-(3-ethoxyphenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMD-386088 and has a molecular formula of C16H23NO3. In
Wissenschaftliche Forschungsanwendungen
4-[2-(3-ethoxyphenoxy)ethyl]morpholine has shown potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. This compound has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as addiction, depression, and schizophrenia. Therefore, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine can be used as a tool compound to study the role of dopamine D3 receptors in these disorders.
In cancer research, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Therefore, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine can be used as a potential lead compound for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine involves its interaction with the dopamine D3 receptor. This compound has been reported to act as a partial agonist of the dopamine D3 receptor, which results in the modulation of dopamine signaling in the brain. The activation of dopamine D3 receptors has been shown to regulate various physiological processes such as reward, motivation, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine are primarily mediated by its interaction with the dopamine D3 receptor. The activation of dopamine D3 receptors has been shown to modulate the release of dopamine in the brain, which results in the regulation of various physiological processes such as reward, motivation, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the selective modulation of dopamine signaling. This compound has also been reported to have good solubility in various solvents, which makes it easy to use in different experimental setups.
However, one of the limitations of using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine in lab experiments is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(3-ethoxyphenoxy)ethyl]morpholine. One of the areas of research is the development of more potent and selective compounds that can target the dopamine D3 receptor. Another area of research is the investigation of the role of dopamine D3 receptors in various neurological and psychiatric disorders using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine as a tool compound. Additionally, the potential use of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine as a lead compound for the development of anticancer drugs can be explored further.
Conclusion
In conclusion, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has shown significant potential in various scientific fields, including neuroscience and cancer research. This compound has a high affinity for the dopamine D3 receptor, which allows for the selective modulation of dopamine signaling. The biochemical and physiological effects of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine are primarily mediated by its interaction with the dopamine D3 receptor. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can further explore its potential applications.
Synthesemethoden
The synthesis of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine involves the reaction of 3-ethoxyphenol with 2-(chloromethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
4-[2-(3-ethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-4-3-5-14(12-13)18-11-8-15-6-9-16-10-7-15/h3-5,12H,2,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJUGQCWMLJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7014091 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)

